molecular formula C12H15ClF3N B13862580 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

Cat. No.: B13862580
M. Wt: 265.70 g/mol
InChI Key: ZAZCWMGCDQVNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is a chemical compound with the molecular formula C12H15ClF3N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, such as nucleophilic substitution or electrophilic trifluoromethylation.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins. The pyrrolidine ring may contribute to the compound’s overall three-dimensional structure, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol

Uniqueness

3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15ClF3N

Molecular Weight

265.70 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-9(7-11)6-10-4-5-16-8-10;/h1-3,7,10,16H,4-6,8H2;1H

InChI Key

ZAZCWMGCDQVNBY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.